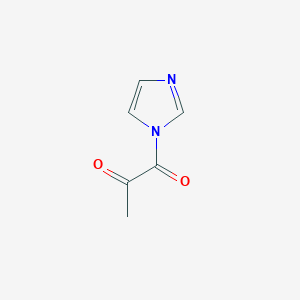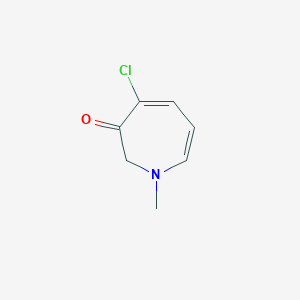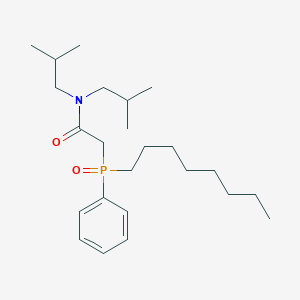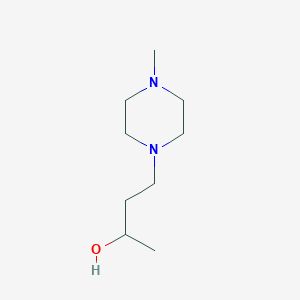
5-Iodo-2-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methylpyrimidin-4(3H)-one: is a chemical compound with the molecular formula C5H5IN2O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an iodine atom at the 5th position and a methyl group at the 2nd position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Iodo-2-methylpyrimidin-4(3H)-one typically begins with 2-methylpyrimidin-4(3H)-one.
Iodination Reaction: The iodination of 2-methylpyrimidin-4(3H)-one can be achieved using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-2-methylpyrimidin-4(3H)-one can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Heck or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (TEA) in organic solvents.
Major Products:
- The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution with amines can yield 5-amino-2-methylpyrimidin-4(3H)-one derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
Biology:
- Investigated for its potential as a precursor in the synthesis of biologically active molecules.
- Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
- Used in the synthesis of compounds with potential therapeutic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action of 5-Iodo-2-methylpyrimidin-4(3H)-one depends on its specific application. In drug development, it may target specific enzymes or receptors involved in disease pathways.
- It can interact with nucleic acids, potentially affecting DNA replication and transcription processes.
Comparison with Similar Compounds
2-Methylpyrimidin-4(3H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylpyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-2-methylpyrimidin-4(3H)-one: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.
Uniqueness:
- The presence of the iodine atom in 5-Iodo-2-methylpyrimidin-4(3H)-one makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts.
- Its unique reactivity and potential applications in various fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-iodo-2-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRKDVUUDCGJLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545572 |
Source


|
| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-41-5 |
Source


|
| Record name | 5-Iodo-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
